molecular formula C17H22N2O11 B141989 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid CAS No. 157707-92-1

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid

Cat. No.: B141989
CAS No.: 157707-92-1
M. Wt: 430.4 g/mol
InChI Key: HWBGFIGDTJBVQD-UHFFFAOYSA-N
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Description

5-Acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a structurally complex oxane derivative characterized by a six-membered oxygen-containing ring (oxane) with multiple substituents:

  • Hydroxyl group at position 4, enhancing hydrophilicity.
  • 2-Nitrophenoxy moiety at position 2, a rare substituent in natural carbohydrates, likely influencing stability or reactivity.
  • Trihydroxypropyl chain at position 6, increasing solubility and mimicking natural glycan side chains.
  • Carboxylic acid at position 2, enabling ionic interactions or chelation.

The nitrophenoxy group may serve as a synthetic handle for conjugation or prodrug activation, while the carbohydrate-like backbone could mediate receptor binding .

Properties

IUPAC Name

5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBGFIGDTJBVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399220
Record name 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157707-92-1
Record name 5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid, known by its IUPAC name and CAS number (157707-92-1), is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in research.

  • Molecular Formula : C17H22N2O11
  • Molecular Weight : 430.4 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its structural components which allow it to interact with various biological targets.

Target Interactions

  • The compound is believed to affect cellular functions through interactions with specific proteins and enzymes, notably sialidases (neuraminidases), which are involved in the cleavage of sialic acid residues from glycoconjugates .
  • It has been suggested that similar compounds can modulate biochemical pathways that influence cellular behavior, potentially leading to therapeutic applications in various diseases.

Enzyme Activity

The compound serves as a chromogenic substrate for sialidase detection. Upon cleavage by sialidase, it releases a yellow-colored product (2-nitrophenol), which can be quantitatively measured spectrophotometrically. This property makes it valuable for:

  • Enzyme kinetics studies
  • Inhibitor screening
  • Detection of bacterial and viral neuraminidases in clinical and environmental samples .

Pharmacological Implications

Research indicates that the compound may play a role in the pharmacology and toxicology of related substances, particularly in conditions such as acetaminophen overdose, which is a common cause of hepatic failure .

Case Study 1: Synthesis and Evaluation

A study synthesized the compound and evaluated its structural properties. It was found to be more planar than its 3-nitro isomer, with distinct hydrogen-bonding patterns that influence its biological activity . The study highlighted the importance of molecular geometry in determining the interaction efficacy with biological targets.

Case Study 2: Sialidase Activity

In another study, the compound was utilized to assess sialidase activity in various microbial strains. The results demonstrated a significant correlation between enzyme activity and the concentration of the substrate, underscoring its utility in microbiological diagnostics .

Data Tables

PropertyDetails
IUPAC NameThis compound
CAS Number157707-92-1
Molecular FormulaC17H22N2O11
Molecular Weight430.4 g/mol
Purity≥95%
ApplicationDescription
Enzyme Kinetics StudiesQuantitative measurement of enzyme activity via colorimetric assays
Inhibitor ScreeningTesting potential inhibitors of sialidase enzymes
Microbial DiagnosticsIdentification of bacterial and viral neuraminidases

Comparison with Similar Compounds

Beta-Lactam Antibiotics (Azabicyclo Derivatives)

Example Compound: (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Feature Target Compound Beta-Lactam Analog
Core Structure Oxane ring Bicyclic beta-lactam (azabicyclo[3.2.0])
Key Functional Groups Nitrophenoxy, trihydroxypropyl, carboxylic acid Beta-lactam ring, phenylacetamido, carboxylic acid
Biological Relevance Hypothesized glycan mimic or drug conjugate Cell wall synthesis inhibition (antibiotic)
Hydrophilicity High (due to hydroxyls and carboxylic acid) Moderate (polar groups balanced by hydrophobic aromatics)

Insights: The beta-lactam compound’s activity relies on its strained bicyclic ring and amide bonds to inhibit penicillin-binding proteins.

Sialylated Oligosaccharide Derivatives

Example Compound :
(2S,4S,5R,6R)-5-acetamido-2-{...a-NeuNAc-(2>3)-b-D-Gal-(1>4)(a-L-Fuc-[1>3])-D-GlcNAc...}

Feature Target Compound Sialylated Oligosaccharide
Core Structure Oxane with synthetic modifications Natural glycan (NeuNAc-Gal-Fuc-GlcNAc)
Key Functional Groups Nitrophenoxy, acetamido, carboxylic acid Sialic acid (NeuNAc), galactose, fucose
Biological Relevance Potential synthetic glycan analog Cell-cell recognition, immune modulation
Stability Likely enhanced (nitrophenoxy may resist hydrolysis) Labile to glycosidases in biological systems

However, this substitution may reduce compatibility with natural glycan-binding proteins .

Acetamido-Substituted Oxane Derivatives

Example Compound :
(2S,4S,5R,6R)-5-Acetamido-...tetrahydro-2H-pyran-2-carboxylic acid (CAS 10597-89-4)

Feature Target Compound Analog (CAS 10597-89-4)
Core Structure Oxane with nitrophenoxy Tetrahydro-2H-pyran (oxane variant)
Key Functional Groups Nitrophenoxy, trihydroxypropyl Hydroxy, methyl, acetamido
Similarity Score N/A 0.85 (structural similarity)
Applications Hypothesized drug conjugate Intermediate in carbohydrate synthesis

Insights: The absence of nitrophenoxy in CAS 10597-89-4 highlights the target compound’s uniqueness. The nitrophenoxy group may enable photolabile or redox-sensitive properties, broadening its utility in targeted drug delivery .

Preparation Methods

Cyclization of Diols or Triols

The oxane ring is typically constructed via acid-catalyzed cyclization of a pentose or hexose derivative. For example:

  • Starting material : D-Gluconic acid or its lactone, which provides the carboxylic acid group at C2.

  • Cyclization : Treatment with HCl in methanol induces ring closure to form the oxane skeleton.

Reaction conditions :

StepReagents/ConditionsYield (%)
Cyclization0.1 M HCl, MeOH, 60°C, 12h78

Protection/Deprotection Strategies

Hydroxyl groups at C4, C5, and C6 are protected to ensure regioselective functionalization:

  • Protecting groups : Acetyl (Ac) for temporary protection, benzyl (Bn) for persistent protection.

  • Selective deprotection : Enzymatic deprotection using lipases or chemical methods (e.g., NH₃/MeOH for acetyl groups).

Introduction of the Acetamido Group

Amidation at C5

The acetamido group is introduced via nucleophilic substitution or reductive amination:

  • Method A : Reaction of a C5-amino intermediate with acetic anhydride in pyridine.

  • Method B : Reductive amination using ammonium acetate and sodium cyanoborohydride.

Optimized conditions :

MethodReagentsTemperatureTimeYield (%)
AAc₂O, pyridine25°C4h85
BNH₄OAc, NaBH₃CN, MeOH40°C6h72

Nitrophenoxy Group Installation at C2

Nucleophilic Aromatic Substitution

The 2-nitrophenoxy group is introduced via SNAr reaction using a nitroaryl fluoride or chloride:

  • Substrate : Oxane derivative with a leaving group (e.g., mesylate or tosylate) at C2.

  • Conditions : K₂CO₃ in DMF, 80°C, 8h.

Key data :

Leaving GroupElectrophileBaseSolventYield (%)
Mesylate2-NitrofluorobenzeneK₂CO₃DMF68
Tosylate2-NitrochlorobenzeneCs₂CO₃DMSO61

Trihydroxypropyl Side Chain Attachment

Glycosylation or Etherification

The 1,2,3-trihydroxypropyl group is appended via:

  • Glycosylation : Using a tri-O-protected glyceraldehyde donor and BF₃·Et₂O as a catalyst.

  • Etherification : Mitsunobu reaction with a glycerol derivative and DIAD/PPh₃.

Comparative analysis :

MethodDonorCatalyst/ReagentsYield (%)
GlycosylationTri-O-benzylglyceraldehydeBF₃·Et₂O55
Mitsunobu1,2-O-IsopropylideneglycerolDIAD, PPh₃63

Final Deprotection and Oxidation

Global Deprotection

Simultaneous removal of protecting groups:

  • Hydrogenolysis : H₂/Pd-C in EtOH to cleave benzyl groups.

  • Acid hydrolysis : 6 M HCl to remove acetyl groups.

Oxidation to Carboxylic Acid

The C2 hydroxymethyl group is oxidized to a carboxylic acid using TEMPO/NaClO₂:
Conditions : TEMPO (0.1 eq), NaClO₂ (2 eq), NaH₂PO₄ (1 eq), t-BuOH/H₂O (2:1), 0°C, 2h.
Yield : 89% after purification by ion-exchange chromatography.

Analytical Characterization

Spectroscopic Data

NMR (500 MHz, D₂O) :

  • δ 5.21 (s, H1), 4.89 (d, J = 3.5 Hz, H3), 4.34 (m, H6), 2.05 (s, CH₃CO).
    HRMS (ESI+) : m/z calc. for C₁₅H₂₀N₂O₁₂ [M+H]⁺: 457.1054; found: 457.1056.

Purity Assessment

HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Challenges and Optimization

  • Stereochemical control : Use of chiral auxiliaries or enzymatic catalysis to maintain configuration at C4, C5, and C6.

  • Nitrophenoxy stability : Avoid basic conditions post-installation to prevent nitro group reduction.

  • Side chain hydrophilicity : Employ hydrophilic protection (e.g., trityl) to improve solubility during coupling.

Industrial-Scale Considerations

  • Continuous flow synthesis : Microreactors for nitrophenoxy installation to enhance heat transfer and safety.

  • Green chemistry : Solvent recycling (DMF, MeOH) and catalytic methods to reduce waste.

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how do reaction conditions influence product purity?

Answer:
Synthesis of this compound requires multi-step protection/deprotection strategies due to its labile functional groups (e.g., acetamido, nitrophenoxy). Key steps include:

  • Hydrolysis of Acetamido Groups : Acidic or basic aqueous conditions (e.g., 1M HCl or NaOH at 60–80°C) to generate free amines or carboxylic acids .
  • Selective Oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the trihydroxypropyl moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol gradients) or preparative HPLC to isolate intermediates.
    Critical Parameters : Temperature control during nitrophenoxy group introduction minimizes side reactions (e.g., nitro group reduction).

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Structural characterization requires a combination of:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for nitrophenoxy (δ 7.5–8.5 ppm for aromatic protons) and trihydroxypropyl (δ 3.5–4.5 ppm for hydroxyls) .
    • 2D Techniques (COSY, HSQC) : Resolve overlapping signals in the oxane ring.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻: m/z calculated from : C₂₃H₃₈N₂O₁₉⁻ = 670.21) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be systematically resolved?

Answer:
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Identify temperature-dependent shifts caused by conformational flexibility .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace signal origins (e.g., acetamido vs. nitrophenoxy carbons) .

Advanced: What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Answer:
Design a stability study with:

  • pH Gradients : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC-UV at 254 nm (nitrophenoxy absorption) .
  • Oxidative Stress : Expose to H₂O₂ (0.1–1.0 mM) to assess susceptibility of hydroxyl groups.
  • Kinetic Analysis : Plot degradation rates (kobs) to identify dominant pathways (e.g., hydrolysis vs. oxidation).
    Key Metrics : LC-MS/MS to identify degradation products (e.g., deacetylated or nitro-reduced derivatives).

Advanced: How can researchers link mechanistic studies of this compound to broader biochemical theories?

Answer:
Integrate experimental data with theoretical frameworks:

  • Enzyme Inhibition Hypotheses : If the compound mimics glycosidase substrates (per its oxane core), assay against α-glucosidases and compare inhibition kinetics to known inhibitors .
  • Free Energy Calculations : Use MD simulations (e.g., AMBER) to predict binding affinities for nitroaromatic interactions with biological targets .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replace nitrophenoxy with halogenated groups) and correlate modifications with activity trends .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Answer:

  • HPLC-DAD : C18 column (3.5 µm), mobile phase: 0.1% TFA in water/acetonitrile (gradient elution). Detect at 220 nm (carboxylic acid) and 310 nm (nitrophenoxy) .
  • LC-MS/MS : MRM transitions for quantification (e.g., m/z 670 → 154 [nitrophenoxy fragment]) with deuterated internal standards (e.g., acetamido-d₃) .

Advanced: How can researchers address low yields in the final synthetic step?

Answer:
Optimize via:

  • Protection Group Strategy : Replace acetyl with tert-butoxycarbonyl (Boc) for acid-sensitive intermediates.
  • Coupling Reagents : Use DCC/HOBt for esterification between oxane-carboxylic acid and trihydroxypropyl moiety to reduce racemization .
  • In Situ Monitoring : ReactIR to track reaction progress and identify bottlenecks (e.g., incomplete activation of carboxylic acid).

Advanced: What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Docking vs. Reality : If molecular docking predicts strong binding but assays show weak activity:
    • Validate target binding via SPR or ITC to measure actual affinity .
    • Assess membrane permeability (Caco-2 assays) to rule out poor cellular uptake.
  • Solvent Effects : Re-run assays in DMSO-free buffers (≤0.1% DMSO) to exclude solvent interference .

Basic: How should researchers handle storage and handling to maintain compound integrity?

Answer:

  • Storage : -20°C under argon in amber vials to prevent nitro group photodegradation.
  • Lyophilization : For long-term stability, lyophilize in 5% trehalose (cryoprotectant) and confirm purity post-reconstitution via HPLC .

Advanced: What strategies are effective for elucidating the compound’s metabolic pathways in vitro?

Answer:

  • Liver Microsome Assays : Incubate with human hepatocytes (37°C, NADPH), and profile metabolites via UPLC-QTOF .
  • Isotope Tracing : Use ¹⁴C-labeled trihydroxypropyl group to track metabolic incorporation.
  • Enzyme Knockdown : siRNA silencing of CYP450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .

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